2-Amino-3-methoxypropanoic acid

Catalog No.
S704944
CAS No.
19794-53-7
M.F
C4H9NO3
M. Wt
119.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-methoxypropanoic acid

CAS Number

19794-53-7

Product Name

2-Amino-3-methoxypropanoic acid

IUPAC Name

2-amino-3-methoxypropanoic acid

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)

InChI Key

KNTFCRCCPLEUQZ-UHFFFAOYSA-N

SMILES

COCC(C(=O)O)N

Synonyms

O-methylserine, O-methylserine, (D)-isomer, O-methylserine, (DL)-isomer, O-methylserine, (L)-isomer

Canonical SMILES

COCC(C(=O)[O-])[NH3+]

Classification and Basic Properties:

-Amino-3-methoxypropanoic acid, also known as O-Methyl-DL-serine, is a derivative of the naturally occurring amino acid L-serine. It belongs to the class of non-proteinogenic amino acids, meaning it is not typically found incorporated into proteins in living organisms.

Potential Applications:

While the specific research applications of 2-amino-3-methoxypropanoic acid are still under investigation, some potential areas of interest include:

  • Enzyme Inhibition: Studies suggest the compound may act as an inhibitor for certain enzymes, potentially impacting various biological processes. However, further research is needed to determine its specific targets and efficacy. Source: MedChemExpress, "2-Amino-3-methoxypropanoic acid":
  • Drug Discovery: The unique structure of the molecule may hold promise for the development of novel drugs, although further exploration is necessary to identify potential therapeutic targets.

Important Considerations:

Additional Information:

For further details on the chemical properties and safety information of 2-amino-3-methoxypropanoic acid, please refer to the following resources:

  • PubChem:
  • CAS Registry:

2-Amino-3-methoxypropanoic acid, with the molecular formula C4_4H9_9NO3_3, is a chiral amino acid derivative characterized by an amino group attached to the second carbon and a methoxy group on the third carbon. This compound exists in two enantiomeric forms: (R)-2-amino-3-methoxypropanoic acid and (S)-2-amino-3-methoxypropanoic acid, each exhibiting distinct properties and biological activities. The presence of the methoxy group distinguishes it from other amino acids, imparting unique chemical behavior and potential applications in various fields including pharmaceuticals and biochemistry .

Due to the limited research available, the specific mechanism of action of 2-amino-3-methoxypropanoic acid remains unclear. However, its structural similarity to serine suggests it might interact with biological systems in a similar way, but with potential modifications due to the presence of the methoxy group []. Further research is needed to elucidate its specific mechanisms.

As a relatively new research compound, information on the safety hazards of 2-amino-3-methoxypropanoic acid is scarce. Standard laboratory safety protocols for handling unknown chemicals should be followed when working with this compound [].

Involving suitable reagents.
  • Hydrochloride Formation: The free amino acid can be converted into its hydrochloride salt by reacting with hydrochloric acid, enhancing its solubility for certain applications.
  • Industrial production often employs optimized reaction conditions to maximize yield and purity.

    2-Amino-3-methoxypropanoic acid exhibits various biological activities, making it a subject of interest in biochemical research:

    • It acts as a precursor for the synthesis of neurotransmitters and may influence metabolic pathways.
    • Its structural similarity to other biologically active compounds allows it to interact with specific receptors, potentially acting as an agonist or antagonist in cellular signaling pathways .
    • The compound has been studied for its role in protein synthesis and mitochondrial enzyme inhibition, indicating its relevance in metabolic studies .

    The synthesis of 2-amino-3-methoxypropanoic acid can be achieved through several methods:

    • Asymmetric Synthesis: Starting from chiral precursors, this method allows for the selective formation of one enantiomer over the other.
    • Methoxylation Reactions: Introducing the methoxy group at the appropriate position can be accomplished through various

    2-Amino-3-methoxypropanoic acid has diverse applications across multiple fields:

    • Chemistry: Utilized as a building block in synthesizing complex organic molecules.
    • Biology: Investigated for its role in metabolic pathways and enzyme interactions.
    • Medicine: Explored for potential therapeutic applications, including drug synthesis and as a pharmaceutical intermediate.
    • Industry: Employed in producing specialty chemicals and pharmaceuticals due to its unique properties .

    Research into 2-amino-3-methoxypropanoic acid's interactions focuses on its effects on cellular mechanisms and metabolic pathways. Studies have shown that it can influence protein synthesis and interact with mitochondrial enzymes, highlighting its potential as a research tool in understanding cellular metabolism and therapeutic targets .

    Several compounds share structural similarities with 2-amino-3-methoxypropanoic acid, each with distinct properties:

    Compound NameStructural FeaturesUniqueness
    (S)-2-amino-3-methoxypropanoic acid hydrochlorideEnantiomer of 2-amino-3-methoxypropanoic acidDifferent biological activity profile
    2-amino-3-hydroxypropanoic acidHydroxyl group instead of methoxyDifferent reactivity due to hydroxyl vs. methoxy
    2-amino-3-methylpropanoic acidMethyl group instead of methoxyAlters sterics and electronic properties
    (S)-2-amino-3-ethoxypropanoic acidEthoxy group instead of methoxyChanges solubility and reactivity characteristics

    The uniqueness of 2-amino-3-methoxypropanoic acid lies in its specific chiral configuration and the presence of the methoxy group, which imparts distinct chemical and biological properties compared to its analogs. This specificity enhances its utility in various scientific applications where other similar compounds may not suffice .

    XLogP3

    -2.9

    Other CAS

    4219-94-7

    Dates

    Modify: 2023-08-15

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